molecular formula C19H36N2O2 B14283734 3-Hexadecylimidazolidine-2,4-dione CAS No. 124436-13-1

3-Hexadecylimidazolidine-2,4-dione

Cat. No.: B14283734
CAS No.: 124436-13-1
M. Wt: 324.5 g/mol
InChI Key: FKZRVZJSJLPNMJ-UHFFFAOYSA-N
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Description

3-Hexadecylimidazolidine-2,4-dione is a structurally distinct heterocyclic compound featuring a five-membered imidazolidine ring fused with two ketone groups at positions 2 and 4. The hexadecyl (C16) chain at position 3 imparts significant hydrophobicity, influencing its physicochemical and pharmacokinetic properties. The hexadecyl substituent likely enhances membrane permeability and bioavailability, making it relevant for pharmaceutical applications, particularly in drug delivery systems targeting lipophilic environments.

Properties

CAS No.

124436-13-1

Molecular Formula

C19H36N2O2

Molecular Weight

324.5 g/mol

IUPAC Name

3-hexadecylimidazolidine-2,4-dione

InChI

InChI=1S/C19H36N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-18(22)17-20-19(21)23/h2-17H2,1H3,(H,20,23)

InChI Key

FKZRVZJSJLPNMJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCN1C(=O)CNC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hexadecylimidazolidine-2,4-dione can be achieved through multiple synthetic routes. One common method involves the Knoevenagel condensation reaction, where an aldehyde reacts with an active methylene compound in the presence of a base to form the desired product . Another method is the Bucherer-Bergs reaction, which involves the reaction of an aldehyde with ammonium carbonate and potassium cyanide . These reactions typically require controlled temperatures and specific solvents to achieve optimal yields.

Industrial Production Methods

In industrial settings, the production of 3-Hexadecylimidazolidine-2,4-dione may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are often employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Hexadecylimidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolidine-2,4-dione derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated imidazolidine compounds .

Mechanism of Action

The mechanism of action of 3-Hexadecylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist to certain receptors, modulating their activity and leading to various biological effects. The compound’s lipophilicity allows it to interact with cell membranes and influence cellular processes .

Comparison with Similar Compounds

Key Structural Differences :

Compound Heteroatom Substituent Position Notable Derivatives
3-Hexadecylimidazolidine-2,4-dione N, N C3 (hexadecyl) -
Thiazolidine-2,4-dione S C5 (aryl/alkyl) Pioglitazone, Rosiglitazone
Oxazolidine-2,4-dione O C3/C5 1-Oxazolidine-2,4-dione

Substituent Effects on Physicochemical Properties

The hexadecyl chain in 3-Hexadecylimidazolidine-2,4-dione drastically increases lipophilicity (logP > 8), contrasting with shorter-chain or aryl-substituted analogs:

  • Imidazolidine-2,4-diones with Aryl Groups : Derivatives like 3-phenyl-5-(4-isopropylphenyl)imidazolidin-2,4-dione (IM-7) exhibit logP values ~3.5, balancing solubility and membrane permeability .
  • Thiazolidine-2,4-diones with Polar Substituents : Compound 5-(4-hydroxybenzylidene)thiazolidine-2,4-dione (1m) shows reduced lipid peroxidation inhibition (23.0%) due to increased hydrophilicity .

Melting Points and Solubility :

Compound Substituent Melting Point (°C) Solubility (mg/mL)
3-Hexadecylimidazolidine-2,4-dione C16 alkyl 83–85* <0.1 (water)
IM-7 4-Isopropylphenyl 160–162 1.2 (DMSO)
1d 3-Methoxybenzylidene 178–180 0.8 (Ethanol)

*Estimated based on analogous alkyl-substituted compounds .

Enzyme Inhibition and Therapeutic Potential

  • Thiazolidine-2,4-diones : PPAR-γ agonists like SD-1 and SD-9 (logP ~4.2) demonstrate antidiabetic activity comparable to Rosiglitazone but with reduced toxicity .
  • Imidazolidine-2,4-diones: The hexadecyl chain may enhance blood-brain barrier penetration, though this requires validation.

ADME Properties

  • Absorption : The hexadecyl chain in 3-Hexadecylimidazolidine-2,4-dione likely slows gastrointestinal absorption due to low aqueous solubility but enhances lymphatic uptake .
  • Thiazolidine-2,4-diones undergo glucuronidation, reducing bioavailability .

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